molecular formula C10H12BrNO2 B15384196 1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one

1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one

Cat. No.: B15384196
M. Wt: 258.11 g/mol
InChI Key: FYDOTHQKTSHTTI-UHFFFAOYSA-N
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Description

1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one is a brominated aromatic ketone derivative featuring an amino group and a methoxy substituent on the phenyl ring. Its molecular structure (C₁₀H₁₂BrNO₂) combines electrophilic (bromine, ketone) and nucleophilic (amine) functionalities, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, which modulate its applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(2-amino-6-methoxyphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C10H12BrNO2/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,12H2,1-2H3

InChI Key

FYDOTHQKTSHTTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1OC)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a theoretical analysis based on general chemical principles and structural analogs:

Comparison with 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one

  • Structural Difference : The positional isomerism of the bromine atom (1-bromo vs. 2-bromo) alters steric and electronic environments. The 1-bromo derivative may exhibit enhanced electrophilicity at the ketone carbon due to closer proximity to the electron-withdrawing bromine .
  • Reactivity : Bromine placement affects nucleophilic substitution pathways. For example, the 1-bromo isomer may favor ketone α-carbon substitution, while the 2-bromo isomer could undergo β-elimination more readily.

Comparison with Non-Brominated Analogs

  • 1-(2-Amino-6-methoxyphenyl)propan-2-one: Reactivity: The absence of bromine reduces electrophilicity, limiting its utility in cross-coupling reactions. Stability: Bromine’s electron-withdrawing effect in the original compound may enhance stability against nucleophilic attack compared to the non-brominated analog.

Comparison with Halogen-Substituted Derivatives

  • Chlorine vs. Bromine Substitution: Electrophilicity: Bromine’s larger atomic radius and polarizability may increase reactivity in SN2 reactions compared to chlorine analogs.

Data Table: Theoretical Properties of Comparable Compounds

Compound Name Molecular Formula Halogen Position Key Reactivity Features
1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one C₁₀H₁₂BrNO₂ 1-bromo High electrophilicity at ketone carbon
1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one C₁₀H₁₂BrNO₂ 2-bromo Potential β-elimination pathways
1-(2-Amino-6-methoxyphenyl)propan-2-one C₁₀H₁₃NO₂ None Reduced electrophilicity, amine-driven H-bonding

Q & A

Q. What are the optimal synthetic routes for 1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Bromination of a precursor (e.g., 1-(2-amino-6-methoxyphenyl)propan-2-one) using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) .
  • Step 2: Purification via column chromatography to isolate the product.

Key Considerations:

  • Temperature Control: Maintain 0–5°C during bromination to minimize side reactions.
  • Solvent Choice: Dichloromethane or tetrahydrofuran enhances solubility and reaction efficiency.
  • Yield Optimization: Use stoichiometric excess of brominating agent (1.2–1.5 equivalents) and monitor progress via TLC.

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ 190–210 ppm) and brominated carbon signals.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 274.08 g/mol) .
  • HPLC: Purity analysis (>98%) using C18 columns with acetonitrile/water gradients .

Validation: Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How does the spatial arrangement of bromine and methoxy groups influence crystallographic refinement challenges, and how can SHELX software address them?

Methodological Answer:

  • Challenges:

    • Disorder in Halogen Positions: Bromine’s large atomic radius may cause overlapping electron density with methoxy groups.
    • Hydrogen Bonding: Amino groups form intermolecular H-bonds, complicating unit cell determination .
  • SHELX Solutions:

    • Use SHELXL for anisotropic refinement of bromine atoms to model thermal motion accurately .
    • Apply TWIN/BASF commands to handle twinning in crystals with low symmetry .

Q. How do structural analogs with iodine or trifluoromethyl substituents affect biological activity compared to the brominated compound?

Methodological Answer:

  • Comparative Analysis:
    • Iodine Analogs: Higher electrophilicity enhances DNA intercalation but increases toxicity (e.g., 1-(4-amino-2-iodophenyl)-1-bromopropan-2-one) .
    • Trifluoromethyl Analogs: Improved lipophilicity boosts membrane permeability (e.g., 1-(2-amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one) .

Mechanistic Insights:

  • Bromine: Participates in halogen bonding with protein residues (e.g., kinase ATP-binding pockets) .
  • Amino Group: Facilitates H-bonding with Asp/Glu residues, critical for target inhibition .

Q. How can contradictions in kinetic data for substitution reactions involving this compound be resolved?

Methodological Answer:

  • Data Discrepancies: Conflicting rate constants (k) may arise from solvent polarity or nucleophile strength variations.
  • Resolution Strategies:
    • Control Experiments: Repeat reactions under inert atmosphere (Ar/N₂) to exclude oxidation side products .
    • Computational Modeling: Use DFT to compare activation energies for SN1 vs. SN2 pathways .

Case Study:

  • Polar Solvents (DMF): Favors SN1 mechanism (k = 1.2 × 10⁻³ s⁻¹).
  • Nonpolar Solvents (Toluene): SN2 dominates (k = 3.8 × 10⁻⁴ s⁻¹) .

Q. What role do hydrogen-bonding patterns play in stabilizing this compound’s crystal lattice, and how can graph-set analysis elucidate these interactions?

Methodological Answer:

  • Graph-Set Analysis:
    • Motifs: Identify R₂²(8) motifs from amino-methoxy H-bonds and C=O⋯H-N interactions .
    • SHELX Integration: Generate .res files to visualize H-bond networks using Mercury software.

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